molecular formula C17H16O11 B115854 Dehydrochebulic acid trimethyl ester CAS No. 154702-77-9

Dehydrochebulic acid trimethyl ester

Cat. No. B115854
CAS RN: 154702-77-9
M. Wt: 396.3 g/mol
InChI Key: OEUIKZZDJWSHAW-JWMYWAIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrochebulic acid trimethyl ester (DCTE) is a natural compound that is isolated from the fruits of Terminalia chebula, a plant that is widely used in traditional medicine. DCTE has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

Dehydrochebulic acid trimethyl ester exerts its therapeutic effects through multiple mechanisms. It scavenges free radicals and inhibits oxidative stress, which is implicated in various diseases. Dehydrochebulic acid trimethyl ester also inhibits the activation of inflammatory pathways and reduces the production of pro-inflammatory cytokines. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Dehydrochebulic acid trimethyl ester also regulates glucose metabolism and improves insulin sensitivity.
Biochemical and Physiological Effects:
Dehydrochebulic acid trimethyl ester has been found to modulate various biochemical and physiological pathways. It reduces lipid peroxidation and increases the activity of antioxidant enzymes. Dehydrochebulic acid trimethyl ester also reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor that regulates inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Dehydrochebulic acid trimethyl ester also improves glucose uptake and insulin sensitivity.

Advantages and Limitations for Lab Experiments

Dehydrochebulic acid trimethyl ester has several advantages for lab experiments. It is a natural compound that can be easily synthesized from chebulic acid. It has low toxicity and can be administered orally. Dehydrochebulic acid trimethyl ester also has a broad spectrum of therapeutic applications. However, there are some limitations to using Dehydrochebulic acid trimethyl ester in lab experiments. It has low solubility in water, which can affect its bioavailability. Dehydrochebulic acid trimethyl ester also has poor stability in acidic and alkaline conditions.

Future Directions

There are several future directions for Dehydrochebulic acid trimethyl ester research. One area of interest is its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Dehydrochebulic acid trimethyl ester has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Another area of interest is its potential application in treating cardiovascular diseases. Dehydrochebulic acid trimethyl ester has been found to reduce oxidative stress and improve endothelial function. Further research is needed to investigate the safety and efficacy of Dehydrochebulic acid trimethyl ester in humans.

Synthesis Methods

Dehydrochebulic acid trimethyl ester can be synthesized from chebulic acid, which is extracted from Terminalia chebula. The synthesis involves the esterification of chebulic acid with methanol in the presence of a catalyst. The product is then purified using column chromatography.

Scientific Research Applications

Dehydrochebulic acid trimethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. Dehydrochebulic acid trimethyl ester has also been found to be effective in treating liver and kidney diseases.

properties

CAS RN

154702-77-9

Product Name

Dehydrochebulic acid trimethyl ester

Molecular Formula

C17H16O11

Molecular Weight

396.3 g/mol

IUPAC Name

dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate

InChI

InChI=1S/C17H16O11/c1-25-9(19)5-7(15(22)26-2)11-10-6(4-8(18)12(20)13(10)21)16(23)28-14(11)17(24)27-3/h4-5,11,14,18,20-21H,1-3H3/b7-5-/t11-,14-/m0/s1

InChI Key

OEUIKZZDJWSHAW-JWMYWAIISA-N

Isomeric SMILES

COC(=O)/C=C(/[C@@H]1[C@H](OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)\C(=O)OC

SMILES

COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC

synonyms

dehydrochebulic acid trimethyl ester

Origin of Product

United States

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